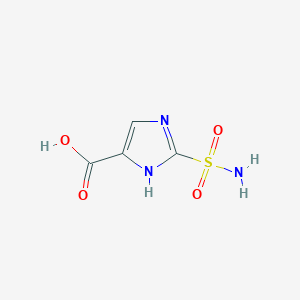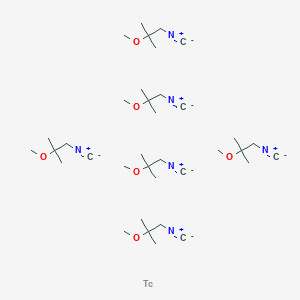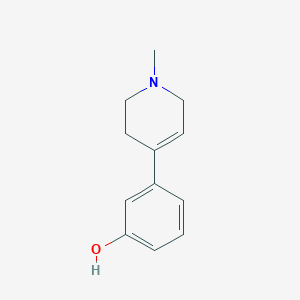
3-(Bromomethyl)biphenyl
Übersicht
Beschreibung
“3-(Bromomethyl)biphenyl” is a chemical compound with the molecular formula C13H11Br . It is an off-white to light yellow crystal powder .
Synthesis Analysis
The synthesis of “3-(Bromomethyl)biphenyl” involves several steps. It is used in the synthesis of amino alcohols . The synthesis process involves reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)biphenyl” consists of a biphenyl group with a bromomethyl group attached. The molecular weight of the compound is 247.13 g/mol . The compound has a complex structure with 14 heavy atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-(Bromomethyl)biphenyl” are complex and involve multiple steps. These reactions include bromination, which is one of the most important transformations in organic synthesis .
Physical And Chemical Properties Analysis
“3-(Bromomethyl)biphenyl” is an off-white to light yellow crystal powder . It has a molecular weight of 247.13 g/mol . The compound has a complex structure with 14 heavy atoms .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“3-(Bromomethyl)biphenyl” is a significant intermediate in organic chemistry. It is used in the synthesis of various biphenyl derivatives, which are used to produce a wide range of drugs and products for agriculture .
OLEDs Production
Biphenyl derivatives, including “3-(Bromomethyl)biphenyl”, are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals Building Blocks
“3-(Bromomethyl)biphenyl” serves as a building block for basic liquid crystals .
Medicinal Chemistry
A large number of biphenyl derivatives, including “3-(Bromomethyl)biphenyl”, are used in medicinal chemistry. They are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Acne Treatment
One of the biphenyl derivatives, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
Basal Cell Carcinoma Treatment
Another biphenyl derivative, sonidegib, is used as a drug for basal cell carcinoma .
Antipyretic Properties
Some biphenyl derivatives, such as fenbufen and flurbiprofen, have antipyretic properties and serve as non-steroidal anti-inflammatory drugs (NSAIDs) .
Natural Products
Biphenyl compounds and their isosteres, including “3-(Bromomethyl)biphenyl”, are considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
Safety and Hazards
“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 3-(Bromomethyl)biphenyl is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The compound interacts with its targets through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical . This benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Bromomethyl)biphenyl is the free radical bromination of aromatic compounds . This process can lead to the formation of various brominated aromatic compounds, which can have different properties and uses in organic synthesis .
Pharmacokinetics
It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor .
Result of Action
The result of the action of 3-(Bromomethyl)biphenyl is the formation of a brominated aromatic compound . This compound can be used as a building block in organic synthesis, leading to the creation of a wide variety of complex organic molecules .
Action Environment
The action of 3-(Bromomethyl)biphenyl can be influenced by various environmental factors. For instance, the rate of the free radical reaction can be affected by the presence of other substances that can act as radical scavengers . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of light .
: Khan Academy, Reactions at the benzylic position : MilliporeSigma, 4,4 -Bis(bromomethyl)biphenyl : Ambeed, 3-(Bromomethyl)-2-methyl-1,1’-biphenyl
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)biphenyl | |
CAS RN |
14704-31-5 | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)